molecular formula C11H15NO2 B3276003 4-Amino-5-phenylpentanoic acid CAS No. 63328-06-3

4-Amino-5-phenylpentanoic acid

Cat. No.: B3276003
CAS No.: 63328-06-3
M. Wt: 193.24 g/mol
InChI Key: URBAOHLJWLYLQE-UHFFFAOYSA-N
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Description

4-Amino-5-phenylpentanoic acid is an organic compound that belongs to the class of medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .


Synthesis Analysis

A convenient and efficient method for the synthesis of this compound is reported in a paper . The key step is a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine, which leads to the incorporation of a hydroxyl group at the α-position of that aldehyde with good yield and very high diastereoselectivity .


Molecular Structure Analysis

The molecular weight of this compound hydrochloride is 229.71 . The molecular formula of 4-phenylpentanoic acid is C11H14O2 .


Physical and Chemical Properties Analysis

The physical form of this compound hydrochloride is a powder . The melting point is between 148-150 degrees Celsius .

Scientific Research Applications

Marine Bacterium Derived Peptides

4-Amino-5-phenylpentanoic acid is found in peptides derived from marine bacteria. Thalassospiramide G, a peptide isolated from Thalassospira sp., includes a structurally similar compound, 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), and has shown potential as an inhibitor of nitric oxide production in cells, indicating possible anti-inflammatory applications (Um et al., 2013).

Molecular Structure and Synthesis Studies

This compound has been a subject of study in molecular structure and synthesis research. Studies have focused on understanding its molecular structure and developing methods for its synthesis, which can be crucial for its application in various scientific fields. For instance, research on the synthesis and intra- and intermolecular Friedel-Crafts reaction of related compounds provides insights into its chemical behavior and potential applications (Natekar & Samant, 2010).

Anti-Cancer Properties

Some derivatives of this compound have been investigated for their anti-cancer properties. Stictamides A-C, which contain the 4-amino-3-hydroxy-5-phenylpentanoic acid residue, were found to inhibit MMP12 and showed significant effects in reducing the invasion of cancer cells in specific cell lines (Liang et al., 2011).

Safety and Hazards

The safety information for 4-Amino-5-phenylpentanoic acid hydrochloride includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

4-amino-5-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAOHLJWLYLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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